molecular formula C9H6ClN3O2 B1422010 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1279219-17-8

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No. B1422010
M. Wt: 223.61 g/mol
InChI Key: QBDVXAISXBSKGK-UHFFFAOYSA-N
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Description

“2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid” is a chemical compound with the molecular formula C9H6ClN3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid”, often involves reactions with carboxylic acids, 1,3,5-triazines, oxazoles, thiosemicarbazides, urea, and acid chlorides . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid” includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The triazole ring can exist in different tautomeric forms .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid”, have been found to exhibit various biological activities, which may be attributed to their ability to undergo a variety of chemical reactions .

Scientific Research Applications

5. Synthesis of Heterocyclic Compounds

  • Results : The review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

6. Antimalarial and Antiviral Agents

  • Results : The research indicates that 1,2,3-triazole and its derivatives have significant antimalarial and antiviral activity, suggesting their potential use in dealing with the escalating problems of viral and parasitic resistance .

7. Agrochemistry

  • Application Summary : 1,2,4-triazoles, including “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid”, have uses in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
  • Methods of Application : These compounds are synthesized using various strategies and are used in the development of new structures for pharmaceutical applications .
  • Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

8. Materials Sciences

  • Application Summary : 1,2,4-triazoles, including “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid”, are used in materials sciences .
  • Methods of Application : These compounds are synthesized using various strategies and are used in the development of new structures for pharmaceutical applications .
  • Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Future Directions

The search results suggest that 1,2,4-triazole derivatives, including “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This indicates a promising future direction for the research and development of these compounds.

properties

IUPAC Name

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDVXAISXBSKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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